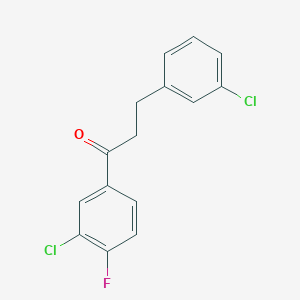

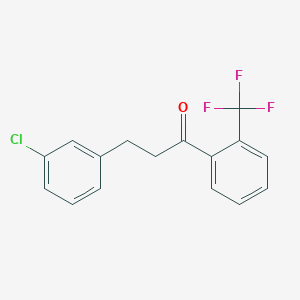

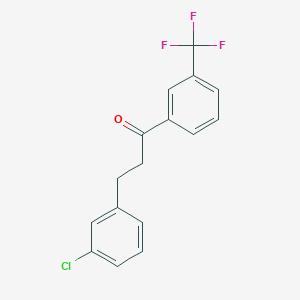

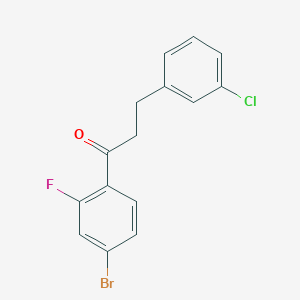

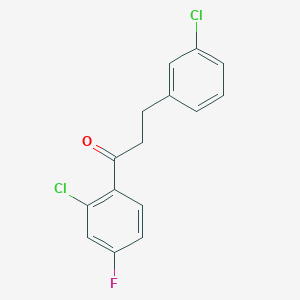

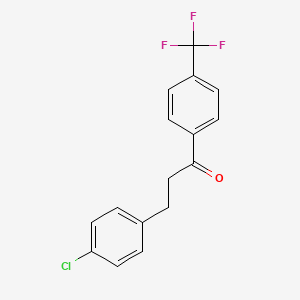

3'-Fluoro-3-(4-fluorophenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds has been explored in various studies. For instance, the synthesis of chalcone derivatives, which are structurally similar to the compound of interest, has been achieved using sonochemical methods, which offer a significant reduction in reaction time and energy consumption compared to conventional methods . Additionally, the synthesis of 4-[18F]fluorophenol, a building block for more complex radiopharmaceuticals, has been described using a nucleophilic labeling method starting from [18F]fluoride . These methods highlight the potential for efficient synthesis routes for fluorinated aromatic compounds, which could be applicable to the synthesis of 3'-Fluoro-3-(4-fluorophenyl)propiophenone.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds has been a subject of interest due to their diverse applications. The crystal structure of a related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, has been reported, providing insights into the arrangement of fluorinated aromatic rings in solid state . Understanding the crystal structure is crucial for predicting the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Fluorinated aromatic compounds undergo various chemical reactions that are essential for their application in different fields. For example, the intramolecular cyclization of ortho-hydroxy-2,3,3,3-tetrafluoropropiophenone to form 3-fluoro-4-hydroxycoumarin has been studied, demonstrating the reactivity of such compounds under basic conditions . The synthesis of 3-fluoro-4-cyanophenol esters also illustrates the versatility of fluorinated phenols in forming ester linkages . These reactions are indicative of the potential chemical behavior of 3'-Fluoro-3-(4-fluorophenyl)propiophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. The electrochemical and spectroscopic characteristics of copolymers synthesized from 3-(4-fluorophenyl)thiophene have been investigated, revealing good electrochemical behaviors and high conductivity . The thermal stability and crystallinity of synthesized chalcones have also been studied, showing enhanced properties under sonochemical synthesis . These properties are important for the practical application of fluorinated compounds in various industries.

Applications De Recherche Scientifique

Photoalignment in Liquid Crystals

The study by Hegde et al. (2013) explored the use of fluoro-substituted phenols, including compounds similar to 3'-Fluoro-3-(4-fluorophenyl)propiophenone, for the photoalignment of nematic liquid crystals. The research demonstrated that the inclusion of fluorine atoms significantly improves the alignment quality, which is critical for liquid crystal displays (LCDs) applications (Hegde et al., 2013).

Synthesis of Electronic Materials

In a study on the synthesis of electronic materials, Gohier et al. (2013) focused on the use of 3-Fluoro-4-hexylthiophene, a compound closely related to 3'-Fluoro-3-(4-fluorophenyl)propiophenone. This research is relevant for understanding how fluorine substitutions can impact the electronic properties of conjugated polythiophenes, which are crucial for electronic applications like transistors and solar cells (Gohier et al., 2013).

Electropolymerization and Energy Storage

Topal et al. (2021) investigated the electropolymerization of fluorinated thiophene derivatives, which can be considered analogous to 3'-Fluoro-3-(4-fluorophenyl)propiophenone. The resulting polymers were examined for their potential in energy storage applications, showcasing the versatility of fluorinated compounds in the development of new materials for energy technologies (Topal et al., 2021).

Crystal Structure Analysis

The research by Nagaraju et al. (2018) on the crystal structure of substituted thiophenes provides insights into the structural properties of similar fluorinated compounds. Understanding the crystal structure is essential for the development of materials with specific electronic and optical properties (Nagaraju et al., 2018).

Apoptosis Induction in Cells

Zhang et al. (2012) explored the toxicity and apoptosis-inducing properties of compounds similar to 3'-Fluoro-3-(4-fluorophenyl)propiophenone. This research is significant in understanding how such compounds can be used in biological applications, particularly in cell-based studies (Zhang et al., 2012).

Safety And Hazards

While specific safety and hazard information for 3’-Fluoro-3-(4-fluorophenyl)propiophenone is not available, similar compounds are known to cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and to use personal protective equipment .

Propriétés

IUPAC Name |

1-(3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPUYRWNROFPPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644577 |

Source

|

| Record name | 1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Fluoro-3-(4-fluorophenyl)propiophenone | |

CAS RN |

898768-22-4 |

Source

|

| Record name | 1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.